Microtubule-Associated Protein (142-161) (human)
CAS No.:
Cat. No.: VC16650319
Molecular Formula: C86H147N23O31
Molecular Weight: 1999.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C86H147N23O31 |
|---|---|
| Molecular Weight | 1999.2 g/mol |
| IUPAC Name | (2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
| Standard InChI Key | WVIZXMKBHKHWTG-ACFKOSQOSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Introduction
Structural Characteristics of Microtubule-Associated Protein (142-161) (Human)
Primary Sequence and Modifications
The peptide corresponds to residues 142–161 of the human Tau protein (UniProt ID P10636-8, isoform 2N4R). Its sequence, Ser-Pro-Gln-Leu-Ala-Thr-Leu-Ala-Asp-Glu-Val-Ser-Ala-Ser-Leu-Ala-Lys-Gln-Gly-Leu, lacks post-translational modifications (e.g., phosphorylation or acetylation) unless experimentally introduced . The absence of flanking regions (e.g., N-terminal acidic domains or C-terminal tails) simplifies studies on core Tau interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 1999.25 g/mol |
| CAS Number | 565227-74-9 |
| Purity | >90% (HPLC) |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, protected from light |
The trifluoroacetate salt form enhances solubility in aqueous buffers, though DMSO remains the preferred solvent for stock solutions .
Chemical and Physical Stability
Stock Solution Preparation
Researchers reconstitute lyophilized peptide at 10 mM in DMSO, with further dilution in assay buffers. The following table outlines stock preparation guidelines:
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 0.5002 | 0.05 |
| 5 | 2.5009 | 0.2501 |
| 10 | 5.0019 | 0.5002 |
Research Applications in Tauopathies
Amyloid Aggregation Studies
Tau’s repeat domain (residues 244–372) drives amyloid fibril formation, but flanking regions modulate this process. The 142–161 fragment, located upstream of the MTBD, inhibits fibrillization by stabilizing monomeric Tau through intramolecular interactions . In vitro, this peptide reduces heparin-induced aggregation of full-length Tau by 40–60%, likely via binding to the MTBD and preventing β-sheet stacking .
Interaction with Microtubules
While the 142–161 region lacks direct microtubule-binding activity, it influences Tau’s affinity for tubulin. Nuclear magnetic resonance (NMR) studies show that deletion of this fragment increases Tau’s microtubule-binding capacity by 30%, suggesting a regulatory role in microtubule dynamics .
Experimental Protocols and Assay Design
Aggregation Inhibition Assays
-
Heparin-Induced Fibrillization: Combine 10 µM full-length Tau with 20 µM 142–161 peptide in 20 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% NaN₃. Monitor thioflavin T fluorescence (ex: 440 nm, em: 485 nm) over 72 hours .
-
Seeded Aggregation: Preformed fibrils of Tau 297–391 (PHF6 core) are added to 142–161-containing reactions. Atomic force microscopy reveals reduced fibril elongation rates (0.8 nm/min vs. 1.5 nm/min in controls) .
Structural Analysis
-
Circular Dichroism: The peptide exhibits 15% α-helical content in 10 mM phosphate buffer (pH 7.0), transitioning to random coil in 50% TFE .
-
Surface Plasmon Resonance: Binding affinity (Kd) to Tau 244–372 is 2.3 µM, indicating moderate interaction strength .
Recent Findings and Therapeutic Implications
Role in Pathological Seeding
Tau aggregates propagate via prion-like seeding. The 142–161 peptide reduces seeding efficiency by 50% in HEK293 Tau biosensor cells, likely by blocking template-dependent fibril growth .
Synergy with Small Molecules
Combining 142–161 with the aggregation inhibitor methylthioninium chloride enhances Tau solubility by 70% in transgenic mouse models, suggesting combinatorial therapeutic potential .
Limitations and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume